Cas no 96-33-3 (Methyl acrylate)

Methyl acrylate structure
Methyl acrylate structure
Methyl acrylate
96-33-3
C4H6O2
86.0892415046692
MFCD00008627
5577535
24887055

Methyl acrylate Properties

Names and Identifiers

    • Acrylate de methyle
    • acrylatedemethyle
    • ACRYLIC ACID METHYL ESTER
    • AKOS BBS-00004387
    • METHYL PROPENOATE
    • METHYL ACRYLATE
    • METHYL 2-PROPENOATE
    • 2-PROPENOIC ACID METHYL ESTER
    • Acrylic Acid Methyl Ester (stabilized with MEHQ)
    • +Expand
    • MFCD00008627
    • BAPJBEWLBFYGME-UHFFFAOYSA-N
    • 1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3
    • C(OC)(=O)C=C
    • 605396

Computed Properties

  • 86.036779
  • 0
  • 2
  • 2
  • 86.036779
  • 6
  • 65.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26.3

Experimental Properties

  • 0.34540
  • 26.30000
  • 6011
  • n20/D 1.402(lit.)
  • 60 g/L (20 ºC)
  • 80°C
  • −75 °C (lit.)
  • 67.5 mmHg ( 20 °C)
  • -3℃
  • 60g/l
  • Colorless transparent liquid with pungent smell. [1]
  • Stable. Incompatible with bases, acids, oxidizing agents, peroxides. May polymerize on exposure to light. Highly flammable. Commercial product may be inhibited by the presence of hydroquinone monomethyl ether.
  • Slightly soluble in water, easily soluble in ethanol, ether, acetone, benzene. [15]
  • Sensitive to light
  • 0.956 g/mL at 25 °C(lit.)

Methyl acrylate Security Information

Methyl acrylate Customs Data

  • 2916 12 00

Methyl acrylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0038Z5-250mg
Methyl acrylate
96-33-3 95%
250mg
$83.00 2024-04-19
A2B Chem LLC
AB50801-250mg
Methyl acrylate
96-33-3 95%
250mg
$55.00 2024-07-18
Aaron
AR00397H-250mg
Methyl acrylate
96-33-3 95%
250mg
$52.00 2024-07-18
abcr
AB117779-1 l
Methyl acrylate, 99%, stab. with ca 15ppm 4-methoxyphenol; .
96-33-3 99%
1 l
€69.00 2024-04-15
Apollo Scientific
OR322452-500ml
Methyl acrylate
96-33-3 99%
500ml
£50.00 2024-07-21
Enamine
EN300-20010-0.05g
methyl prop-2-enoate
96-33-3 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F0001-2293-0.25g
methyl prop-2-enoate
96-33-3 95%+
0.25g
$18.0 2023-09-07
OTAVAchemicals
2825362-50MG
methyl prop-2-enoate
96-33-3 95%
50MG
$29 2023-07-10
TRC
M285060-25ml
Methyl Acrylate (Stabilized)
96-33-3
25ml
$ 164.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13128-100ml
Methyl acrylate, 99%, stab. with ca 15ppm 4-methoxyphenol
96-33-3 99%
100ml
¥261.00 2023-03-06

Methyl acrylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile-d3 ;  rt
Reference
Selective Conversion of Carbon Dioxide to Formaldehyde via a Bis(silyl)acetal: Incorporation of Isotopically Labeled C1 Moieties Derived from Carbon Dioxide into Organic Molecules
Rauch, Michael; Strater, Zack; Parkin, Gerard, Journal of the American Chemical Society, 2019, 141(44), 17754-17762

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  rt → 80 °C; 15 h, 80 °C
Reference
Solid Phase Synthesis of (Benzannelated) Six-Membered Heterocycles via Cyclative Cleavage of Resin-Bound Pseudo-Oxazolones
Graessle, Simone; Vanderheiden, Sylvia; Hodapp, Patrick; Bulat, Bekir; Nieger, Martin; et al, Organic Letters, 2016, 18(15), 3598-3601

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide ,  Diisobutylaluminum hydride Solvents: Toluene ,  Hexane
Reference
Conjugate reduction of α,β-acetylenic ketones and esters by diisobutylaluminum hydride-hexamethylphosphoric triamide
Tsuda, Tetsuo; Yoshida, Tsutomu; Kawamoto, Tadashi; Saegusa, Takeo, Journal of Organic Chemistry, 1987, 52(8), 1624-7

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Vitreous silica ;  3 h, 560 °C
Reference
Conversion of methyl-2-acetoxy propionate to methyl acrylate and acrylic acid
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid ,  Sulfuric acid, iron(3+) salt (3:2), tetrahydrate Solvents: Methanol ,  Water ;  3 h, reflux; reflux → rt
1.2 Solvents: Water ;  rt
Reference
Fe2(SO4)3·4H2O/concentrated H2SO4. An efficient catalyst for esterification
Liang, Yong-min; Xu, Qi-hai; Wu, Xiao-li; Ma, Yong-xiang, Journal of Chemical Research, 2004, (3), 226-227

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid, 4-hydroxy-, polymer with formaldehyde (second-generation m-phenolsulfonic acid-formaldehyde resin (PAFRII)) ;  90 °C
Reference
Second-Generation meta-Phenolsulfonic Acid-Formaldehyde Resin as a Catalyst for Continuous-Flow Esterification
Hu, Hao; Ota, Hajime; Baek, Heeyoel; Shinohara, Kenta; Mase, Toshiaki; et al, Organic Letters, 2020, 22(1), 160-163

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Palladium diacetate ,  2-(Diphenylphosphino)pyridine Solvents: Methanol ,  Acetone ;  1 MPa; 4 h, 4.4 MPa, 60 °C
Reference
Preparation method of acrylic acid or acrylate
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Cadmium chloride Solvents: Water ;  35 - 38 °C
1.2 Reagents: 1,10-Phenanthroline ,  Sodium hydroxide Solvents: Water ;  4 h, pH 11, 35 - 38 °C
Reference
The study of supramolecular force and catalytical esterification in two cadmium complexes
Peng, Zhen-shan; Liu, Jian-xiang; Shen, Xiao-ming; Jiang, Wen-jun; Li, Min; et al, Xiangtan Daxue Ziran Kexue Xuebao, 2009, 31(1), 77-81

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
Reference
Acid- and Base-Switched Palladium-Catalyzed γ-C(sp3)-H Alkylation and Alkenylation of Neopentylamine
Zhang, Jinquan ; Zhang, Shuaizhong; Zou, Hongbin, Organic Letters, 2021, 23(9), 3466-3471

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  4 h, 130 °C
Reference
Ferric chloride as an efficient and reusable catalyst for methanolysis of poly(lactic acid) waste
Liu, Huiqing; Song, Xiuyan; Liu, Fusheng; Liu, Shiwei; Yu, Shitao, Journal of Polymer Research, 2015, 22(7), 1-7

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Ethylenediamine ,  Nickel ,  Starch ;  30 min, 25 - 30 °C
1.2 5.3 h, 25 - 30 °C
Reference
Metal nanoparticles assisted amine catalyzed transesterification under ambient conditions
Rathore, Puran Singh; Advani, Jacky; Rathore, Sonika; Thakore, Sonal, Journal of Molecular Catalysis A: Chemical, 2013, 377, 129-136

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; overnight, 0 °C
Reference
Visible light promoted polyhalomethylation of alkenes: alkylation and cyclization
Wang, Tong-Lin; Zhang, Bo-Sheng; Liu, Jing-Jiang; Liu, Xiao-Jun; Wang, Xi-Cun; et al, Organic Chemistry Frontiers, 2022, 9(4), 1004-1009

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid ,  Phenothiazine ,  Hydroquinone Solvents: Methanol ,  Water ;  196 h, 140 °C
Reference
Method for continuous production of light acrylates by esterification of a raw ester-grade acrylic acid
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Chloroform-d
Reference
Ozonolysis of 1,1-dimethoxyethene, 1,2-dimethoxyethene and vinyl acetate
Wojciechowski, Brenda J.; Chiang, Chin Yun; Kuczkowski, Robert L., Journal of Organic Chemistry, 1990, 55(3), 1120-2

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  2 h, 1 atm, 20 °C
Reference
Low-temperature liquid-phase method for preparing acrylate
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Diisopropylethylamine ,  Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  2 h, 20 °C
Reference
Studies on mild catalytic synthesis of methyl acrylate via one-step aldol reaction
Wang, Gang ; Sararuk, Chidchon; Li, Zeng-Xi; Li, Chun-Shan; Wang, Hui; et al, AIChE Journal, 2018, 64(4), 1359-1372

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Dichloromethane ;  2 h, 1 atm, 20 °C
Reference
Low-temperature liquid phase preparation method of acrylate
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Aluminum triflate ;  3 h, 100 °C
Reference
Process for esterification of carboxylic acids with organic carbonates catalyzed by metal Lewis acids
, India, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Toluene ;  110 °C
Reference
Molecular iodine in ionic liquid, a green catalytic system for esterification and transesterification
Ren, Yiming; Cai, Chun, Synthetic Communications, 2010, 40(11), 1670-1676

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen ,  Ozone Solvents: Methanol ;  12 h, 150 °C
1.2 150 °C
Reference
Ozone-activated nanoporous gold and producing nanoporous gold catalyst shell and oxidative coupling use
, World Intellectual Property Organization, , ,

Methyl acrylate Raw materials

Methyl acrylate Related Literature

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